Cas no 27922-05-0 (cis-3,4-Dimethylcyclohexanone)

Technical Introduction: cis-3,4-Dimethylcyclohexanone cis-3,4-Dimethylcyclohexanone is a cyclic ketone featuring a six-membered ring with two methyl groups in the cis configuration at the 3- and 4-positions. This stereospecific structure imparts distinct reactivity and selectivity in synthetic applications, particularly in asymmetric synthesis and the preparation of chiral intermediates. Its rigid cyclohexanone framework makes it valuable for studying conformational effects in organic reactions. The compound is commonly utilized in pharmaceutical and agrochemical research, where precise stereochemistry is critical. High purity grades ensure reproducibility in complex transformations, such as reductions or nucleophilic additions. Its stability under standard conditions further enhances its utility in laboratory and industrial settings.
cis-3,4-Dimethylcyclohexanone structure
cis-3,4-Dimethylcyclohexanone structure
Product name:cis-3,4-Dimethylcyclohexanone
CAS No:27922-05-0
MF:C8H14O
MW:126.196162700653
CID:251596
PubChem ID:642528

cis-3,4-Dimethylcyclohexanone Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanone,3,4-dimethyl-, (3R,4S)-rel-
    • CIS-3,4-DIMETHYLCYCLOHEXANONE
    • trans-1,2-dimethyl-cyclohexan-4-one
    • trans-3,4-dimethylcyclohexane
    • trans-3,4-dimethyl-cyclohexanone
    • InChI=1/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s
    • cyclohexanone, 3,4-dimethyl-, (3S,4R)-
    • (3S,4R)-3,4-dimethylcyclohexan-1-one
    • AKOS006274380
    • SCHEMBL14551906
    • 27922-05-0
    • (3S,4R)-3,4-dimethylcyclohexanone
    • cis-3,4-Dimethylcyclohexanone
    • Inchi: InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1
    • InChI Key: ZDCYWXYPRPCJOY-RQJHMYQMSA-N
    • SMILES: C[C@@H]1CCC(=O)C[C@@H]1C

Computed Properties

  • Exact Mass: 126.10400
  • Monoisotopic Mass: 126.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.01160

cis-3,4-Dimethylcyclohexanone Security Information

cis-3,4-Dimethylcyclohexanone Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

cis-3,4-Dimethylcyclohexanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A171815-5mg
cis-3,4-Dimethylcyclohexanone
27922-05-0
5mg
$ 50.00 2022-06-08
TRC
A171815-10mg
cis-3,4-Dimethylcyclohexanone
27922-05-0
10mg
$ 65.00 2022-06-08
TRC
A171815-50mg
cis-3,4-Dimethylcyclohexanone
27922-05-0
50mg
$ 115.00 2022-06-08

cis-3,4-Dimethylcyclohexanone Related Literature

Additional information on cis-3,4-Dimethylcyclohexanone

Cis-3,4-Dimethylcyclohexanone (CAS No. 27922-05-0): A Comprehensive Overview

Cis-3,4-Dimethylcyclohexanone, identified by the Chemical Abstracts Service Number (CAS No.) 27922-05-0, is a significant organic compound that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its cyclohexane backbone with two methyl substituents at the 3 and 4 positions in a cis configuration, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.

The molecular structure of cis-3,4-Dimethylcyclohexanone contributes to its distinct chemical behavior. The cis configuration of the methyl groups introduces steric hindrance and influences its electronic properties, making it a versatile building block for more complex molecular architectures. In recent years, the compound has been extensively studied for its role in synthesizing biologically active molecules, particularly in the development of novel pharmaceutical agents.

One of the most compelling aspects of cis-3,4-Dimethylcyclohexanone is its utility as a chiral intermediate. Chirality is a fundamental concept in pharmaceutical chemistry, where the presence of a non-superimposable mirror image (enantiomer) can significantly alter the biological activity of a molecule. The cis configuration of the methyl groups in cis-3,4-Dimethylcyclohexanone allows for the synthesis of enantiomerically pure compounds, which are often required for optimal pharmacological efficacy and minimal side effects.

Recent advancements in synthetic methodologies have further highlighted the importance of cis-3,4-Dimethylcyclohexanone in drug discovery. Researchers have developed innovative catalytic processes that enable the efficient synthesis of this compound, making it more accessible for industrial applications. These methods often involve transition metal catalysis, which provides high selectivity and yield, crucial factors for large-scale pharmaceutical production.

The pharmaceutical industry has shown particular interest in cis-3,4-Dimethylcyclohexanone due to its potential as a precursor for various therapeutic agents. For instance, derivatives of this compound have been explored as intermediates in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic molecules. The ability to fine-tune the structure of these derivatives through strategic functionalization offers a pathway to develop new drugs with improved pharmacokinetic profiles.

In addition to its pharmaceutical applications, cis-3,4-Dimethylcyclohexanone has found utility in materials science. Its unique structural features make it a suitable candidate for developing novel polymers and liquid crystals. These materials exhibit enhanced thermal stability and mechanical strength, making them valuable for advanced technological applications.

The chemical reactivity of cis-3,4-Dimethylcyclohexanone also makes it an attractive substrate for studying reaction mechanisms and developing new synthetic strategies. Researchers have leveraged its reactivity to explore various transformations, including oxidation, reduction, and functional group interconversion. These studies not only contribute to our fundamental understanding of organic chemistry but also provide practical insights for optimizing synthetic routes.

The environmental impact of synthesizing and utilizing cis-3,4-Dimethylcyclohexanone is another area of growing interest. Modern research emphasizes sustainable chemistry principles, aiming to minimize waste and reduce energy consumption during production processes. Green chemistry approaches have been adopted to develop more eco-friendly synthetic methods for this compound, aligning with global efforts to promote environmental stewardship.

In conclusion, Cis-3,4-Dimethylcyclohexanone (CAS No. 27922-05-0) represents a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a chiral intermediate in pharmaceutical synthesis underscores its importance in drug development. Furthermore, its applications in materials science and contributions to our understanding of organic reaction mechanisms highlight its broad utility. As research continues to evolve, it is likely that new applications and innovations involving this compound will emerge, further solidifying its place as a cornerstone in modern chemistry.

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